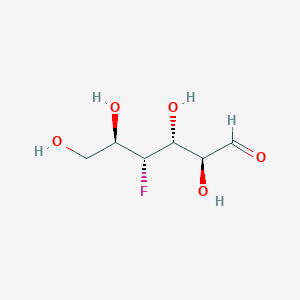

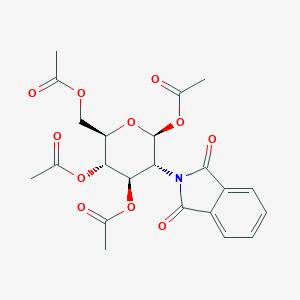

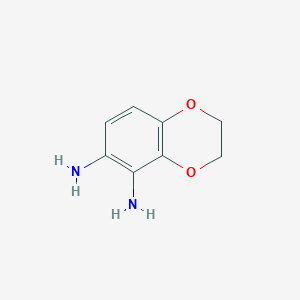

![molecular formula C6H5N3O B043678 Oxazolo[4,5-c]pyridin-2-amine CAS No. 114498-55-4](/img/structure/B43678.png)

Oxazolo[4,5-c]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazolo[4,5-c]pyridin-2-amine derivatives involves various methodologies, including oxidative cyclization and intramolecular coupling reactions. For example, oxidative cyclization of pyridinyl guanidine derivatives using reagents like N-chlorosuccinimide in the presence of potassium carbonate yields triazolo[1,5-a]pyridin-2-amines, demonstrating a method to synthesize oxazolo[4,5-c]pyridin-2-amine structures (Ishimoto et al., 2015). Furthermore, reactions involving amines and certain reagents can lead to the formation of thioureas and 2-aminooxazolo[4,5-b]pyridines, indicating the versatility of methods available for constructing the oxazolo[4,5-c]pyridin-2-amine scaffold (Davidkov et al., 1981; Davidkov et al., 1987).

Molecular Structure Analysis

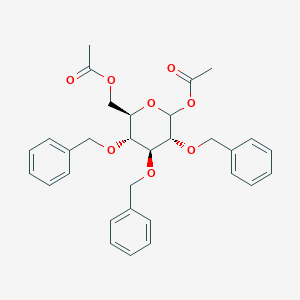

The molecular structure of oxazolo[4,5-c]pyridin-2-amine derivatives often involves complex cyclic systems where the oxazole ring is fused to a pyridine moiety. The crystal structure of related compounds, such as triazolo[1,5-a][1,3,5]triazin-5-amines, shows monoclinic symmetry, providing insights into the spatial arrangement and potential reactivity of oxazolo[4,5-c]pyridin-2-amines (Dolzhenko et al., 2011).

Applications De Recherche Scientifique

Synthetic Approaches and Biological Significance

Oxazolone, a related compound, serves as a crucial heterocyclic moiety in synthetic chemistry, demonstrating a wide array of pharmacological activities. It has been synthesized through various routes and is classified into saturated and unsaturated types. Its biological significance spans antimicrobial, anti-inflammatory, anticancer, anti-HIV, and anti-diabetic activities, among others (Kushwaha & Kushwaha, 2021).

Central Nervous System (CNS) Acting Drugs

Heterocycles with nitrogen, such as oxazoles, play a significant role in the synthesis of compounds with CNS activity. These compounds are part of a larger class that can influence CNS disorders ranging from depression to convulsion (Saganuwan, 2017).

Heterocyclic N-Oxide Molecules in Drug Applications

The versatility of heterocyclic N-oxide molecules, including derivatives from pyridine, showcases their importance in organic synthesis, catalysis, and medicinal applications. Such compounds have been utilized for their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Oxazole Scaffold in Therapeutic Agents

Oxazoles, due to their structural features, have found their way into the development of therapeutic agents displaying a broad spectrum of pharmacological profiles. Their flexibility as ligands for various molecular targets makes them attractive scaffolds for creating effective therapeutic agents (Kaur et al., 2018).

Asymmetric Catalysis

Compounds containing oxazoline rings are key in asymmetric catalysis, providing a pathway for the synthesis of various chiral molecules. The success in utilizing these compounds highlights their critical role in advancing synthetic organic chemistry and drug development (Hargaden & Guiry, 2009).

Safety And Hazards

When handling Oxazolo[4,5-c]pyridin-2-amine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition1.

Orientations Futures

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. They have been investigated for the advancement of novel compounds which show favorable biological activities4. The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents4.

Propriétés

IUPAC Name |

[1,3]oxazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYVYMTPVSYDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558056 |

Source

|

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[4,5-c]pyridin-2-amine | |

CAS RN |

114498-55-4 |

Source

|

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

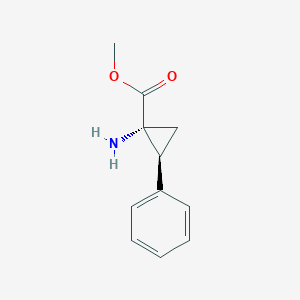

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)